5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylaminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid.
Phillip’s Procedure: The resynthesized acid is then reacted with various o-phenylenediamines using the Phillip’s procedure to yield 2,5-disubstituted benzimidazoles.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential cytotoxic effects against cancer cell lines, such as human pancreatic carcinoma Panc-1 and triple-negative breast cancer MDA-MB-231.
Materials Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound’s dimethylaminophenyl group is believed to play a crucial role in its biological activity, potentially affecting cell signaling pathways and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl-5-oxopyrrolidines: These compounds share a similar core structure and have been studied for their cytotoxic effects.
Pyrazole Derivatives: Pyrazole compounds, such as 1H-pyrazolo[3,4-b]pyridines, exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
5-(4-(Dimethylamino)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a dimethylaminophenyl group and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)10-5-3-9(4-6-10)11-7-8-12(14-11)13(16)17/h3-8,14H,1-2H3,(H,16,17) |
InChI Key |
FTUZWGQUUMLVOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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